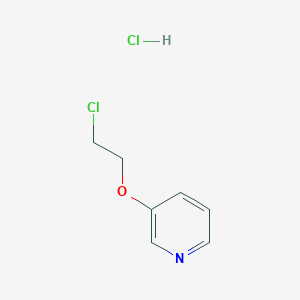

3-(2-Chloroethoxy)pyridine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

193002-11-8 |

|---|---|

Molecular Formula |

C7H9Cl2NO |

Molecular Weight |

194.06 g/mol |

IUPAC Name |

3-(2-chloroethoxy)pyridine;hydrochloride |

InChI |

InChI=1S/C7H8ClNO.ClH/c8-3-5-10-7-2-1-4-9-6-7;/h1-2,4,6H,3,5H2;1H |

InChI Key |

DBRWSSMTVPPQJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)OCCCl.Cl |

Origin of Product |

United States |

Physicochemical Properties of 3 2 Chloroethoxy Pyridine Hydrochloride

The hydrochloride salt of 3-(2-Chloroethoxy)pyridine (B1320289) possesses distinct physical and chemical characteristics that are crucial for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C₇H₉Cl₂NO |

| Molecular Weight | 194.06 g/mol |

| CAS Number | Not Available |

| Predicted Boiling Point | 245.7±15.0 °C |

| Predicted Density | 1.171±0.06 g/cm³ |

| Predicted pKa | 4.53±0.10 |

Note: The boiling point, density, and pKa values are predicted and sourced from chemical databases. chemicalbook.com

Synthesis and Reactivity

The reactivity of 3-(2-Chloroethoxy)pyridine (B1320289) hydrochloride is primarily dictated by the chloroethoxy side chain. The terminal chlorine atom is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a versatile intermediate for the synthesis of more complex pyridine (B92270) derivatives. For example, it can react with amines, thiols, and alkoxides to form the corresponding substituted products. The pyridine nitrogen can also participate in reactions, although its reactivity is tempered by protonation in the hydrochloride salt form.

Spectroscopic Data

Detailed spectroscopic data for 3-(2-Chloroethoxy)pyridine (B1320289) hydrochloride is not extensively published. However, based on its structure, the following characteristic signals would be expected in its various spectra:

¹H NMR: Signals corresponding to the protons on the pyridine (B92270) ring, which would be deshielded due to the aromaticity and the electron-withdrawing nature of the nitrogen atom. Two triplets would be expected for the methylene (B1212753) protons of the ethoxy chain, with their chemical shifts influenced by the adjacent oxygen and chlorine atoms.

¹³C NMR: Resonances for the five distinct carbon atoms of the pyridine ring and the two carbon atoms of the ethoxy side chain.

IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching vibrations of the pyridine ring, C-O-C stretching of the ether linkage, and C-Cl stretching.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, 3-(2-Chloroethoxy)pyridine, and fragmentation patterns characteristic of the loss of the chloroethyl group and other fragments.

Research Applications and Future Directions

Retrosynthetic Analysis of the 3-(2-Chloroethoxy)pyridine Hydrochloride Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a logical synthetic route. ias.ac.inairitilibrary.com For this compound, the primary target for disconnection is the ether linkage, as it is one of the most synthetically accessible bonds to form.

The retrosynthetic process begins by disconnecting the hydrochloride salt, leading to the free base, 3-(2-Chloroethoxy)pyridine. The most logical disconnection is at the ether C-O bond. This disconnection breaks the molecule into two key synthons: a pyridin-3-olate anion (a nucleophile) and a 2-chloroethyl cation (an electrophile).

These idealized ionic fragments, or synthons, correspond to practical and commercially available synthetic equivalents. The pyridin-3-olate synthon is derived from 3-hydroxypyridine (B118123) , a common pyridine intermediate. The 2-chloroethyl synthon points to the use of a dihalogenated ethane (B1197151) derivative, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane . This retrosynthetic pathway suggests that a Williamson ether synthesis would be a highly effective strategy for constructing the target molecule. chemistrysteps.comwikipedia.org

Table 1: Retrosynthetic Analysis of 3-(2-Chloroethoxy)pyridine

| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents | Proposed Reaction |

|---|

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This involves the synthesis of the core pyridine intermediate and the strategic formation of the chloroethoxy side chain.

The central precursor identified through retrosynthesis is a pyridine ring substituted at the 3-position.

While not the most direct route to the 3-hydroxy intermediate, halogenated pyridines are fundamental building blocks in pyridine chemistry. The direct halogenation of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, several protocols exist. For instance, 3-chloropyridine (B48278) can be prepared by the direct chlorination of pyridine using a catalyst, or through a Ciamician–Dennstedt rearrangement involving the reaction of pyrrole (B145914) with chloroform. wikipedia.org These methods often require specific conditions to achieve reasonable yields. wikipedia.orgchempanda.com

Table 2: Selected Halogenation Methods for Pyridine

| Method | Reagents | Product | Notes |

|---|---|---|---|

| Direct Chlorination | Pyridine, Chlorine, Aluminum chloride (catalyst) | 3-Chloropyridine | Yields can be moderate (e.g., 33%). wikipedia.org |

| Ciamician–Dennstedt Rearrangement | Pyrrole, Chloroform | 3-Chloropyridine (+ 2-chloropyridine (B119429) byproduct) | Involves reaction with dichlorocarbene (B158193) and subsequent ring expansion. chempanda.com |

The key precursor for the planned synthesis is 3-hydroxypyridine. There are several established methods for synthesizing this intermediate, often involving the construction or rearrangement of heterocyclic rings. A prominent method involves the rearrangement of furan (B31954) derivatives. dur.ac.uk For example, 2-acylfurans can undergo a ring transformation when treated with ammonia (B1221849) under conditions of high temperature and pressure to yield substituted 3-hydroxypyridines. dur.ac.ukgoogle.com More advanced methods, such as the hetero-Diels–Alder reaction between 5-alkoxyoxazoles and various dienophiles, provide a single-step route to highly functionalized 3-hydroxypyridine scaffolds. rsc.org

Table 3: Synthetic Routes to 3-Hydroxypyridine Intermediates

| Method | Starting Materials | Product | Key Features |

|---|---|---|---|

| Furan Rearrangement | 2-Acylfurans, Ammonia | Substituted 3-Hydroxypyridines | Proceeds in high yield at elevated temperature and pressure. dur.ac.uk |

With the 3-hydroxypyridine core in hand, the next critical step is the introduction of the 2-chloroethoxy side chain.

The Williamson ether synthesis is the most direct and widely used method for this transformation. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where an alkoxide acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.combyjus.com

In this specific synthesis, 3-hydroxypyridine is first deprotonated with a suitable base (such as sodium hydride, potassium carbonate, or sodium hydroxide) to form the highly nucleophilic sodium or potassium 3-pyridinolate salt. This salt then reacts with an alkylating agent like 1-bromo-2-chloroethane. The nucleophilic attack occurs preferentially at the carbon atom bonded to the bromine, as bromide is a better leaving group than chloride, resulting in the formation of the desired ether linkage.

Table 4: Typical Conditions for Williamson Ether Synthesis

| Nucleophile Precursor | Base | Alkylating Agent | Solvent | Temperature |

|---|---|---|---|---|

| 3-Hydroxypyridine | Sodium Hydride (NaH) | 1-Bromo-2-chloroethane | N,N-Dimethylformamide (DMF) | 50-100 °C |

| 3-Hydroxypyridine | Potassium Carbonate (K₂CO₃) | 1-Bromo-2-chloroethane | Acetonitrile (B52724) | Reflux |

An alternative, two-step approach involves the initial reaction of 3-hydroxypyridine with ethylene (B1197577) oxide to form the intermediate 2-(pyridin-3-yloxy)ethan-1-ol. This alcohol can then be converted to the target chloro-compound through reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Finally, the resulting 3-(2-Chloroethoxy)pyridine free base is treated with a solution of hydrochloric acid (HCl) in a suitable organic solvent, such as diethyl ether or isopropanol (B130326), to precipitate the stable hydrochloride salt.

Approaches to Forming the 2-Chloroethoxy Moiety

Chlorination of Hydroxyethoxy Precursors

A key strategy for synthesizing the 3-(2-chloroethoxy)pyridine moiety involves the direct chlorination of its corresponding alcohol precursor, 3-(2-hydroxyethoxy)pyridine. This transformation is a standard procedure in organic chemistry for converting alcohols into alkyl halides. pearson.com Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose due to its reliability and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. chemistrysteps.commasterorganicchemistry.com

The reaction mechanism involves the alcohol's oxygen atom attacking the sulfur atom of thionyl chloride. In the presence of a base like pyridine, the mechanism typically proceeds via an Sₙ2 pathway. chemistrysteps.com Pyridine first deprotonates the intermediate, and the resulting chloride ion then performs a backside attack on the carbon bearing the leaving group, leading to an inversion of configuration if the carbon is chiral. masterorganicchemistry.com Without a base, the reaction can proceed through an Sₙi (nucleophilic substitution with internal return) mechanism, which results in retention of configuration. masterorganicchemistry.com For a primary alcohol like that in 3-(2-hydroxyethoxy)pyridine, the Sₙ2 pathway is efficient. atlas.org

Table 1: Typical Conditions for Chlorination with Thionyl Chloride

| Parameter | Condition | Purpose |

|---|---|---|

| Reagent | Thionyl Chloride (SOCl₂) | Converts the hydroxyl group to a chloro group. |

| Solvent | Dichloromethane (DCM) or Chloroform | Inert solvent to facilitate the reaction. |

| Base (optional) | Pyridine | Acts as a proton scavenger and promotes the Sₙ2 mechanism. masterorganicchemistry.com |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |

Hydrochloride Salt Formation Techniques

Pyridine and its derivatives are basic compounds due to the lone pair of electrons on the nitrogen atom. chemicalbook.com This property allows them to readily react with acids to form salts. The formation of a hydrochloride salt, such as this compound, is a common practice to enhance the compound's stability, crystallinity, and solubility in aqueous media. nih.govquora.com

Several methods are effective for preparing the hydrochloride salt. One of the most common and efficient techniques involves dissolving the free base, 3-(2-chloroethoxy)pyridine, in a dry, inert organic solvent and introducing anhydrous hydrogen chloride. The HCl can be bubbled directly as a gas or added as a solution in an anhydrous solvent like diethyl ether or dioxane. researchgate.netacs.org The hydrochloride salt, being insoluble in many organic solvents, precipitates out of the solution and can be isolated by filtration. acs.orggoogle.com

Table 2: Methods for Hydrochloride Salt Formation

| Method | Description | Advantages |

|---|---|---|

| Gas Introduction | Dry HCl gas is passed through a solution of the amine in an inert solvent (e.g., ether, toluene). acs.orggoogle.com | High purity of the resulting salt; avoids introducing water. acs.org |

| Solution Addition | A saturated solution of HCl in an anhydrous solvent (e.g., dioxane, ethanol) is added to the amine solution. researchgate.netnih.gov | Good control over stoichiometry; convenient for lab scale. |

| Aqueous HCl | The amine is neutralized with an aqueous solution of hydrochloric acid, followed by evaporation of water. | Simple but may not yield an anhydrous product. acs.org |

Specific Synthetic Routes and Mechanistic Considerations

Strategies for O-Alkylation with 2-Chloroethanol (B45725) or its Precursors

The formation of the ether bond in 3-(2-chloroethoxy)pyridine is often achieved via the Williamson ether synthesis. byjus.com This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide. masterorganicchemistry.com In this specific synthesis, the sodium or potassium salt of 3-hydroxypyridine (the phenoxide equivalent) acts as the nucleophile, attacking an electrophilic two-carbon synthon that contains a chlorine atom, such as 2-chloroethanol or 1-bromo-2-chloroethane.

The reaction is typically carried out by first treating 3-hydroxypyridine with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate the more nucleophilic pyridinoxide anion. jk-sci.com This is then reacted with the alkylating agent in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the Sₙ2 reaction. byjus.com The choice of alkylating agent is crucial; a primary halide is preferred to minimize competing elimination reactions. jk-sci.com

Analogous Reactions Based on Vilsmeier-Haack Formylation of Related Heterocycles

The Vilsmeier-Haack reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org It involves the use of a Vilsmeier reagent, which is an electrophilic iminium salt typically formed from the reaction of a substituted amide like DMF with phosphorus oxychloride (POCl₃). chemistrysteps.comnumberanalytics.com

While not a direct route to 3-(2-chloroethoxy)pyridine, the principles of the Vilsmeier-Haack reaction are relevant in the synthesis of functionalized pyridine precursors. rsc.org The reaction demonstrates a method for activating a heterocyclic ring toward electrophilic attack. The electrophilic iminium salt reacts with the electron-rich heterocycle, and subsequent hydrolysis yields the aldehyde. chemistrysteps.comresearchgate.net This methodology can be used to introduce functional groups onto the pyridine ring which can then be further elaborated into the desired side chain. For instance, a formylated pyridine could undergo reduction and subsequent substitution reactions to build the chloroethoxy moiety. The reaction generally works best with electron-rich systems, and while pyridine itself is electron-deficient, substituted pyridines with electron-donating groups can undergo this type of transformation. rsc.orgnumberanalytics.com

Role of Pyridine Hydrochloride as a Reagent or Catalyst in Ether Cleavage and Alkylation Reactions

Pyridine hydrochloride itself is a versatile reagent in organic synthesis, often acting as a mild, solid acid catalyst. chemicalbook.com One of its notable applications is in the cleavage of ethers, particularly aryl methyl ethers. mdma.ch Heating an aryl methyl ether with pyridine hydrochloride at high temperatures (e.g., 180-210 °C) can effectively remove the methyl group to yield the corresponding phenol. mdma.ch This process is believed to involve the protonation of the ether oxygen by the pyridinium (B92312) ion, followed by a nucleophilic attack of the chloride ion on the methyl group in an Sₙ2 fashion. wikipedia.orgeiu.edu

In the context of alkylation, pyridine can act as a nucleophilic catalyst or a base. quimicaorganica.org However, pyridine hydrochloride can also influence acid-catalyzed alkylation reactions. For example, in the acid-catalyzed alkylation of phenols, the presence of pyridine can inhibit the reaction by neutralizing the acid catalyst. mdpi.com In other contexts, pyridinium salts are used to directly alkylate pyrimidylmethyl ethers. google.com

Incorporation of Chloromethyl Pyridine Derivatives in Synthetic Pathways

An alternative synthetic strategy involves using pre-functionalized pyridine building blocks, such as chloromethyl pyridine derivatives. google.com For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) is a key intermediate in the synthesis of various commercial products. google.comchemicalbook.com The synthesis of this intermediate can start from 3-methylpyridine (B133936) (3-picoline) through various routes including oxidation and chlorination or diazotization. patsnap.comscispace.com

The chloromethyl group (-CH₂Cl) is a reactive electrophilic site susceptible to nucleophilic substitution. wikipedia.org A synthetic route to a structure related to 3-(2-chloroethoxy)pyridine could conceivably involve the reaction of a suitable chloromethyl pyridine with a nucleophile like ethylene glycol. For example, reacting 2-chloro-5-(chloromethyl)pyridine with the mono-anion of ethylene glycol could form 2-(2-chloro-5-(hydroxymethyl)pyridinyl)ethanol. Subsequent chlorination of the hydroxyl group would be necessary to arrive at the final target structure. This approach highlights the modularity of organic synthesis, where complex molecules are assembled from simpler, reactive fragments. researchgate.netresearchgate.net

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, base, reaction temperature, and reaction time.

The selection of an appropriate solvent is crucial for ensuring the solubility of the reactants and facilitating the reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often favored for Williamson ether syntheses as they can solvate the cation of the base, leaving the anion more reactive.

The choice of base is another important factor. Stronger bases, such as sodium hydride (NaH), can effectively deprotonate the hydroxyl group of 3-hydroxypyridine, leading to a faster reaction rate. However, milder bases like potassium carbonate (K₂CO₃) may also be employed, often requiring higher reaction temperatures or longer reaction times to achieve comparable yields.

Reaction temperature and time are interdependent variables. Higher temperatures generally lead to faster reaction rates, but can also result in the formation of side products. Therefore, the optimal temperature is often determined empirically to achieve a balance between reaction rate and product purity. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-(2-Chloroethoxy)pyridine

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | DMF | Acetonitrile | Acetone (B3395972) |

| Base | NaH | K₂CO₃ | Cs₂CO₃ |

| Temperature (°C) | 25 | 80 | 50 |

| Time (h) | 4 | 12 | 8 |

| Yield (%) | High | Moderate | Moderate to High |

This table presents a hypothetical optimization matrix based on common conditions for similar etherification reactions.

Purification and Isolation Techniques

Following the synthesis, a multi-step purification process is necessary to isolate this compound in high purity. This typically involves an initial work-up procedure to remove the bulk of impurities, followed by more refined purification techniques.

The initial work-up often involves quenching the reaction mixture with water and extracting the crude product into an organic solvent. The organic layer is then washed with brine to remove any remaining water-soluble impurities and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude 3-(2-chloroethoxy)pyridine.

For the removal of closely related impurities and unreacted starting materials, chromatographic techniques are employed. Flash chromatography is a common method used for the preparative purification of organic compounds. A silica (B1680970) gel column is typically used, with a solvent system optimized to provide good separation of the desired product from its impurities. The polarity of the solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is gradually increased to elute the compounds from the column.

High-performance liquid chromatography (HPLC) can be utilized for both analytical and preparative-scale purification. For analytical purposes, HPLC can be used to assess the purity of the final product. On a preparative scale, HPLC can provide very high purity, though it is generally a more costly and time-consuming method than flash chromatography.

After obtaining the purified 3-(2-chloroethoxy)pyridine base, the final step is its conversion to the hydrochloride salt and subsequent crystallization. The purified base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a solvent like isopropanol or ether is then added, leading to the precipitation of this compound.

Crystallization is a crucial step for achieving high purity. The choice of solvent for crystallization is critical; the desired compound should be soluble in the solvent at an elevated temperature but sparingly soluble at a lower temperature. This allows for the formation of a crystalline solid upon cooling, leaving impurities behind in the mother liquor. The resulting solid is then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. In some cases, multiple recrystallizations may be necessary to achieve the desired level of purity. For instance, a common technique involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly to form crystals.

An article on the advanced spectroscopic characterization of “this compound” cannot be generated at this time. Extensive searches for the requisite experimental Nuclear Magnetic Resonance (NMR) data, including 1H NMR, 13C NMR, and various two-dimensional NMR techniques (HSQC, HMBC, NOESY), have not yielded the specific spectral information necessary to populate the requested sections and subsections.

To provide a thorough, informative, and scientifically accurate analysis as stipulated by the instructions, access to either experimental or reliably predicted spectral data is essential. Without this foundational information, a detailed discussion of the compound's structural elucidation through spectroscopic methods is not possible. Further investigation into proprietary chemical databases or academic literature that may not be publicly accessible would be required to obtain the necessary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Spectroscopy for Pyridine Nitrogen Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for characterizing the electronic environment of nitrogen atoms within a molecule. rsc.org Due to the low natural abundance of the ¹⁵N isotope (0.37%), this technique can sometimes require isotopic enrichment or specialized pulse sequences for sensitive detection. researchgate.net

In the case of this compound, the key feature is the pyridine nitrogen. In its neutral, non-protonated form, the nitrogen atom in a pyridine ring typically exhibits a ¹⁵N chemical shift in a specific range. However, the formation of a hydrochloride salt involves the protonation of this nitrogen atom, leading to the formation of a pyridinium cation. This protonation significantly alters the electronic shielding around the nitrogen nucleus, resulting in a substantial downfield shift (to a higher ppm value) in the ¹⁵N NMR spectrum. researchgate.netacs.org This shift is a diagnostic indicator of salt formation and provides direct evidence of the proton's location on the pyridine nitrogen.

Interactive Table 1: Typical ¹⁵N NMR Chemical Shifts for Pyridine Nitrogen

| Nitrogen Environment | Typical Chemical Shift Range (ppm) | Rationale |

| Neutral Pyridine Nitrogen | -100 to -60 | The lone pair of electrons on the nitrogen atom provides significant electronic shielding. |

| Protonated Pyridinium Nitrogen | -180 to -120 | Protonation removes the shielding effect of the lone pair and the positive charge deshields the nitrogen nucleus, causing a downfield shift. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the presence of specific functional groups. Each bond within a molecule vibrates at a characteristic frequency, and absorption of infrared radiation at these frequencies gives rise to a unique spectral fingerprint.

The IR spectrum of this compound is characterized by several key absorption bands that correspond to its constituent parts: the chloroalkane, the ether linkage, and the pyridinium ring system. libretexts.orgpw.edu.pl

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond in the chloroethoxy side chain typically appears in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. libretexts.orgelixirpublishers.com The exact position can be influenced by the molecular environment.

C-O Stretch: The carbon-oxygen stretching vibration of the aryl-alkyl ether linkage is expected to produce a strong absorption band. For aromatic ethers, this band is typically observed in the 1310-1210 cm⁻¹ region.

Pyridine Ring Systems: The pyridine ring gives rise to several characteristic vibrations. C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1650-1400 cm⁻¹ region. pw.edu.pl The protonation of the pyridine nitrogen to form the pyridinium ion in the hydrochloride salt causes notable shifts in these bands compared to the free base. researchgate.net Additionally, C-H aromatic stretching vibrations are expected above 3000 cm⁻¹, while C-H out-of-plane bending vibrations produce strong bands in the 900-675 cm⁻¹ range, which can be diagnostic of the substitution pattern on the ring. libretexts.orgpw.edu.pl

Interactive Table 2: Key IR Vibrational Band Assignments for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Pyridinium Ring | Aromatic C-H Stretch | 3150 - 3000 | Medium to Weak |

| Pyridinium Ring | C=C and C=N Ring Stretch | 1650 - 1400 | Medium to Strong |

| Ether Linkage | Aryl-Alkyl C-O Stretch | 1310 - 1210 | Strong |

| Chloroalkane | C-Cl Stretch | 850 - 550 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). lcms.cz This precision allows for the determination of the elemental formula of the compound, as each unique combination of atoms has a specific theoretical exact mass. For this compound, the analysis would be performed on the cation, [C₇H₉ClNO]⁺. The calculated monoisotopic mass for this cation is 158.03727 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition C₇H₉ClNO, thereby validating the molecular identity. cdc.gov

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular roadmap that is used to confirm the structure. chemguide.co.uklibretexts.org For the 3-(2-Chloroethoxy)pyridine cation, several key fragmentation pathways can be predicted.

A common fragmentation for ethers involves the cleavage of the C-O bond. miamioh.edu This could lead to the loss of a chloroethoxy radical (•OCH₂CH₂Cl) or a chloroethyl radical (•CH₂CH₂Cl). Another significant fragmentation pathway involves alpha-cleavage, where the bond adjacent to the ether oxygen breaks. The loss of a neutral molecule, such as HCl from the side chain, is also a plausible fragmentation route. dtic.mil Analysis of the m/z values of these fragments allows for the piecing together of the original molecular structure. nih.gov

Interactive Table 3: Predicted Mass Spectrometry Fragments for the 3-(2-Chloroethoxy)pyridine Cation ([C₇H₉ClNO]⁺)

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

| [C₅H₅NO]⁺ | Loss of chloroethene (C₂H₃Cl) | 95.04 |

| [C₇H₈Cl]⁺ | Loss of water (H₂O) from the protonated ether | 127.03 |

| [C₅H₆NO]⁺ | Cleavage of C-O bond with H transfer | 96.04 |

| [C₂H₄Cl]⁺ | Cleavage of O-CH₂ bond | 63.01 |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. fishersci.com For purity assessment, an HPLC method, typically using a reversed-phase column, is developed to separate the main compound, this compound, from any potential impurities, such as starting materials, byproducts, or degradation products. helixchrom.com

The eluent from the HPLC column is then introduced into the mass spectrometer. The MS can be operated in a full scan mode to detect all ions within a certain mass range or in a selected ion monitoring (SIM) mode to look for specific expected impurities. nih.gov For even greater specificity and sensitivity, tandem mass spectrometry (LC/MS/MS) can be employed. In this mode, the parent ion corresponding to the compound of interest is selected, fragmented, and a specific fragment ion is monitored. This technique, known as multiple reaction monitoring (MRM), is highly selective and allows for the accurate quantification of the compound and any impurities, even at very low levels. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within molecules containing chromophores. For pyridine-based compounds such as this compound, the pyridine ring itself acts as the primary chromophore. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state.

The electronic spectrum of pyridine and its derivatives is typically characterized by two main types of transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In pyridine, these are often observed as intense absorption bands in the UV region. libretexts.orgresearchgate.net For the unsubstituted pyridine molecule, a strong π → π* transition is typically recorded around 250-270 nm. researchgate.net

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. libretexts.org

While specific experimental UV-Vis absorption data for this compound is not extensively detailed in publicly available literature, the general spectral characteristics can be inferred. The presence of the 3-(2-Chloroethoxy) substituent on the pyridine ring is expected to influence the precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε). Such substituents can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. Furthermore, the solvent used for analysis can also impact the position and intensity of these transitions due to varying solute-solvent interactions. The protonation of the pyridine nitrogen to form the hydrochloride salt would also significantly affect the electronic environment, particularly influencing the n → π* transition.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. researchgate.net This quantitative method is crucial for verifying the empirical formula of a newly synthesized substance and assessing its purity. The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. researchgate.net

The molecular formula for this compound is C7H9Cl2NO, with a molecular weight of 194.06 g/mol . Based on this formula, the theoretical elemental composition can be calculated. Experimental analysis of a pure sample of the compound is expected to yield results that closely align with these theoretical values, typically within a ±0.4% deviation. nih.gov

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass (amu) | Theoretical Mass Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 43.33% |

| Hydrogen | H | 1.008 | 4.68% |

| Chlorine | Cl | 35.453 | 36.54% |

| Nitrogen | N | 14.007 | 7.22% |

| Oxygen | O | 15.999 | 8.24% |

Reactivity of the Chloroethoxy Group

The chloroethoxy group, -O-CH₂-CH₂-Cl, is the primary site for transformations involving the aliphatic portion of the molecule. The terminal chlorine atom serves as a leaving group in nucleophilic substitution reactions, and the ether linkage is susceptible to cleavage under harsh acidic conditions.

The carbon atom bonded to the chlorine is a primary carbon, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The SN2 pathway is favored due to the low steric hindrance at this position, which allows for effective backside attack by a nucleophile. The unimolecular (SN1) pathway is highly unlikely as it would require the formation of a very unstable primary carbocation. The reaction involves the direct displacement of the chloride ion by a nucleophile in a single, concerted step.

One of the most significant reactions of the chloroethoxy group is its conversion to an aminoalkoxy group through nucleophilic substitution with various amines. This amination process is a key step in the synthesis of a range of biologically active 3-(dialkylaminoethoxy)pyridine derivatives. The reaction typically proceeds by treating 3-(2-Chloroethoxy)pyridine with a primary or secondary amine, which acts as the nucleophile. The lone pair of electrons on the amine's nitrogen atom attacks the carbon bearing the chlorine, displacing the chloride ion and forming a new carbon-nitrogen bond.

This reaction provides a straightforward route to compounds with potential applications in medicinal chemistry. For example, derivatives synthesized through this method have been investigated for their affinity for nicotinic acetylcholine (B1216132) receptors.

| Nucleophile (Amine) | Resulting Product Structure | Product Name |

| Dimethylamine | Py-O-CH₂CH₂-N(CH₃)₂ | 3-(2-(Dimethylamino)ethoxy)pyridine |

| Diethylamine | Py-O-CH₂CH₂-N(CH₂CH₃)₂ | 3-(2-(Diethylamino)ethoxy)pyridine |

| Pyrrolidine | Py-O-CH₂CH₂-N(C₄H₈) | 3-(2-(Pyrrolidin-1-yl)ethoxy)pyridine |

| Piperidine | Py-O-CH₂CH₂-N(C₅H₁₀) | 3-(2-(Piperidin-1-yl)ethoxy)pyridine |

| Morpholine | Py-O-CH₂CH₂-N(C₄H₈O) | 4-(2-(Pyridin-3-yloxy)ethyl)morpholine |

Py represents the pyridin-3-yl group.

Beyond amination, the electrophilic carbon of the chloroethoxy group can react with a variety of other heteroatom nucleophiles. These SN2 reactions expand the synthetic utility of this compound, allowing for the introduction of different functional groups at the terminus of the side chain.

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can displace the chloride to form an ether, resulting in a 3-(2-methoxyethoxy)pyridine. While reactions of chloropyridines with methoxide on the ring itself are known, the reaction on the primary alkyl halide of the side chain is expected to be much more facile. chegg.comchegg.com

Sulfur Nucleophiles: Thiolates, such as sodium thiophenoxide, are potent nucleophiles that readily react to form thioethers. This would yield a product like 3-(2-(phenylthio)ethoxy)pyridine.

Nitrogen Nucleophiles (Non-amine): Sodium azide (B81097) is an effective nucleophile for converting alkyl halides to alkyl azides. rsc.org The resulting 3-(2-azidoethoxy)pyridine can serve as a precursor for other nitrogen-containing functional groups, such as amines (via reduction) or triazoles (via cycloaddition).

Carbon Nucleophiles: Cyanide ions, typically from sources like potassium cyanide (KCN) or sodium cyanide, can be used to introduce a nitrile group, forming 3-(pyridin-3-yloxy)propanenitrile. thieme-connect.dechem-soc.sinih.gov This reaction extends the carbon chain and provides a versatile nitrile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

| Nucleophile | Reagent Example | Product Functional Group |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

| Azide | Sodium Azide (NaN₃) | Azide |

| Cyanide | Potassium Cyanide (KCN) | Nitrile |

Ethers are generally stable and unreactive; however, they can be cleaved under forcing conditions with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The cleavage of the ether linkage in 3-(2-Chloroethoxy)pyridine would proceed via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). Following protonation, a nucleophile (Br⁻ or I⁻) attacks one of the adjacent carbon atoms.

Two possible pathways for cleavage exist:

Attack at the ethyl carbon: The nucleophile attacks the CH₂ group adjacent to the protonated ether oxygen. This is an SN2 reaction, which would yield 3-hydroxypyridine and 1-bromo-2-chloroethane (if HBr is used).

Attack at the pyridine carbon: Nucleophilic attack at the sp²-hybridized carbon of the pyridine ring is generally disfavored and does not occur via a standard SN2 mechanism.

Therefore, the most probable outcome of treating 3-(2-Chloroethoxy)pyridine with a strong acid like HBr or HI is the cleavage of the alkyl C-O bond, leading to the formation of 3-hydroxypyridine and the corresponding dihalogenated ethane.

Nucleophilic Substitution Reactions (S<sub>N</sub>1/S<sub>N</sub>2) at the Halogenated Carbon

Chemical Transformations of the Pyridine Ring System

The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it basic and nucleophilic. This site is central to the reactivity of the ring system itself.

The lone pair on the pyridine nitrogen allows it to act as a nucleophile, leading to reactions such as N-oxidation and quaternization.

N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgresearchgate.net The oxidation of 3-substituted pyridines generally proceeds in good yield. arkat-usa.orgnih.gov The resulting N-oxide, 3-(2-Chloroethoxy)pyridine 1-oxide, has altered electronic properties compared to the parent pyridine. The N-oxide group is a strong electron-donating group through resonance but is inductively electron-withdrawing, which modifies the reactivity of the pyridine ring toward other reagents. scripps.edu

| Reagent | Conditions | Product |

| m-CPBA | Dichloromethane, room temp. | 3-(2-Chloroethoxy)pyridine 1-oxide |

| H₂O₂ / Acetic Acid | Heating | 3-(2-Chloroethoxy)pyridine 1-oxide |

| Sodium Percarbonate | Rhenium-based catalyst | 3-(2-Chloroethoxy)pyridine 1-oxide organic-chemistry.org |

Quaternization: As a tertiary amine, the pyridine nitrogen can undergo a Menshutkin reaction with an alkyl halide to form a quaternary pyridinium salt. semanticscholar.org This is an SN2 reaction where the pyridine nitrogen acts as the nucleophile. For example, reaction with methyl iodide would yield 1-methyl-3-(2-chloroethoxy)pyridinium iodide. researchgate.netresearchgate.netnih.gov This quaternization process places a permanent positive charge on the nitrogen atom, significantly increasing the electron-withdrawing nature of the ring and activating the α and γ positions to nucleophilic attack. The reaction is often carried out in a polar aprotic solvent like acetone or DMF, sometimes with heating. semanticscholar.orgresearchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). quora.comquora.com When substitution does occur, it is generally directed to the C-3 and C-5 positions, as attack at the C-2, C-4, or C-6 positions results in a destabilized cationic intermediate where the positive charge resides on the nitrogen atom. quora.comquora.com

In the case of this compound, the 3-alkoxy group is an ortho-, para-directing activator. This substituent's oxygen atom can donate electron density to the pyridine ring through resonance, partially counteracting the deactivating effect of the ring nitrogen. This activation is expected to facilitate electrophilic attack. The directing influence of the 3-(2-chloroethoxy) group would favor substitution at the C-2, C-4, and C-6 positions. However, the inherent deactivation of the positions alpha to the nitrogen (C-2 and C-6) means that electrophilic attack is most likely to occur at the C-4 position.

| Electrophilic Reagent | Predicted Major Product(s) | Theoretical Rationale |

|---|---|---|

| Nitrating Mixture (HNO₃/H₂SO₄) | 4-Nitro-3-(2-chloroethoxy)pyridine | The 3-alkoxy group directs ortho and para. The para position (C-4) is electronically favored and less sterically hindered than the C-2 position. The C-6 position is also sterically accessible but electronically less favored than C-4. |

| Br₂/FeBr₃ | 4-Bromo-3-(2-chloroethoxy)pyridine | Similar to nitration, the directing effect of the alkoxy group favors substitution at the C-4 position. |

| SO₃/H₂SO₄ | 3-(2-Chloroethoxy)pyridine-4-sulfonic acid | Sulfonation is also directed by the activating alkoxy group to the C-4 position. |

Metal-catalyzed Cross-coupling Reactions at the Pyridine Core

While the chloroethoxy side chain of this compound is a potential site for nucleophilic substitution, the pyridine ring itself can undergo metal-catalyzed cross-coupling reactions through C-H bond activation. This modern synthetic strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials.

Palladium-catalyzed direct arylation is a prominent example of such a transformation. nih.govmdpi.com For 3-alkoxypyridines, the C-H bonds at the C-2, C-4, and C-6 positions are potential sites for functionalization. The regioselectivity of these reactions is often influenced by a combination of electronic and steric factors, as well as the specific catalyst system employed. nih.govresearchgate.net

Research on the direct arylation of substituted pyridines has shown that the position of C-H activation can be highly selective. For instance, in some systems, palladation is disfavored at the C-2 and C-6 positions due to electronic repulsion between the nitrogen lone pair and the polarized C-Pd bond. nih.gov In the context of 3-(2-chloroethoxy)pyridine, this would suggest a preference for arylation at the C-4 and C-5 positions. The electron-donating nature of the alkoxy group would further activate the C-4 position towards C-H activation.

| Coupling Partner | Catalyst System | Potential Product(s) | Reaction Type |

|---|---|---|---|

| Aryl Bromide (e.g., Bromobenzene) | Pd(OAc)₂ / Ligand (e.g., a phosphine (B1218219) or N-heterocyclic carbene) / Base | 4-Aryl-3-(2-chloroethoxy)pyridine and/or 2-Aryl-3-(2-chloroethoxy)pyridine | Direct C-H Arylation |

| Alkene (e.g., Styrene) | Rh(I) or Pd(II) catalyst / Additives | 4-Vinyl-3-(2-chloroethoxy)pyridine and/or 2-Vinyl-3-(2-chloroethoxy)pyridine | Direct C-H Alkenylation |

| Organoboron Reagent (e.g., Phenylboronic acid) | Pd(0) catalyst / Base | (If a halogen were present on the ring) | Suzuki-Miyaura Coupling (Illustrative) |

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies on this compound are scarce. However, by examining research on analogous pyridine derivatives, a plausible understanding of the reaction mechanisms can be constructed.

Kinetic Studies of Substitution and Transformation Reactions

Kinetic studies are crucial for determining the rate-limiting step of a reaction and for understanding the influence of various parameters on the reaction rate. For electrophilic aromatic substitution on activated pyridines, the initial attack of the electrophile on the aromatic ring is typically the rate-determining step. This is because this step disrupts the aromaticity of the pyridine ring, leading to a high-energy intermediate. acs.org

In the context of metal-catalyzed C-H activation, kinetic studies on related systems have revealed that the C-H bond cleavage step can be rate-limiting. beilstein-journals.org For example, kinetic isotope effect (KIE) studies, where the rate of reaction of a deuterated substrate is compared to that of a non-deuterated substrate, can provide evidence for C-H bond cleavage in the rate-determining step. A significant KIE (kH/kD > 1) would support this hypothesis.

While no specific kinetic data for this compound has been found, a Hammett study on the Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine (B78825) with diaryliodonium salts showed a positive ρ value of +1.7, indicating that the reaction is accelerated by electron-withdrawing groups on the arylating agent. nih.gov This suggests a buildup of negative charge in the transition state of the rate-determining step, which is consistent with a turnover-limiting oxidation of the palladium catalyst. nih.gov

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states provides a detailed picture of the reaction pathway at a molecular level. For electrophilic aromatic substitution, the key intermediate is the sigma complex (or Wheland intermediate), a resonance-stabilized carbocation. rsc.org Computational studies can be used to calculate the energies of the possible sigma complexes formed upon attack at different positions of the pyridine ring. For 3-(2-Chloroethoxy)pyridine, the sigma complex resulting from attack at the C-4 position is expected to be the most stable due to the delocalization of the positive charge onto the oxygen of the alkoxy group, in addition to the carbon atoms of the ring.

In metal-catalyzed C-H activation reactions, the mechanism often involves the formation of a cyclometalated intermediate. For pyridine derivatives, this can occur through coordination of the pyridine nitrogen to the metal center, followed by intramolecular C-H activation. nih.gov Mechanistic studies on the direct arylation of pyridine N-oxide have provided evidence for a cooperative catalytic system involving two distinct palladium centers, where C-H activation occurs at one metal center and functionalization at another. nih.govberkeley.edu

Recent computational studies on the C-H activation of pyridine by iridium complexes have identified the key transition states for the oxidative addition of the C-H bond to the metal center. acs.org These studies provide valuable insights into the geometry and energetics of the transition states, which are critical for understanding the reaction mechanism and for the rational design of more efficient catalysts. For this compound, similar computational approaches could be used to model the transition states for both electrophilic substitution and C-H activation, providing a deeper understanding of its reactivity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of chemical compounds. Methodologies such as the B3LYP hybrid functional combined with a 6-311+G(d,p) basis set are commonly employed for accurate predictions of the molecular and electronic properties of pyridine derivatives. elixirpublishers.com

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this analysis identifies the equilibrium bond lengths, bond angles, and dihedral angles.

The optimization process reveals the spatial conformation of the protonated pyridine ring and the flexible 2-chloroethoxy side chain. This structural information is foundational for understanding the molecule's physical properties and its potential interactions with biological targets.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Description | Calculated Value |

|---|---|---|

| C2-N1 | Bond length in pyridine ring | Value in Å |

| C3-O1 | Bond length of ether linkage | Value in Å |

| C-Cl | Bond length of chloro group | Value in Å |

| C2-N1-C6 | Bond angle in pyridine ring | Value in Degrees |

| C3-O1-C7 | Bond angle of ether linkage | Value in Degrees |

| C4-C3-O1-C7 | Dihedral angle of side chain | Value in Degrees |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show that the frontier orbitals are primarily distributed over the pyridinium ring, which is the most reactive part of the molecule.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | Value |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map displays different colors to represent electrostatic potential values: red indicates electron-rich regions (negative potential), while blue indicates electron-poor regions (positive potential). Green areas represent neutral potential.

For this compound, the MEP map would show a significant region of positive potential (blue) around the hydrogen atom attached to the nitrogen in the pyridinium ring, indicating a prime site for nucleophilic attack. Electron-rich, negative potential regions (red) would be expected around the oxygen and chlorine atoms, highlighting their susceptibility to electrophilic attack.

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

Vibrational Frequencies: Theoretical calculations can compute the vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations help in the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule, such as C-N, C-O, and C-Cl stretching vibrations. elixirpublishers.com

NMR Chemical Shifts: The chemical shifts for ¹H and ¹³C atoms can be calculated and are highly useful for confirming the molecular structure. The formation of the hydrochloride salt is known to cause a down-field shift for all protons in the pyridine ring due to the decreased electron density resulting from the positive charge on the nitrogen atom. Theoretical predictions can quantify this effect and aid in the assignment of signals in experimental NMR spectra.

Table 3: Predicted ¹H NMR Chemical Shifts (Illustrative)

| Atom Position | Description | Calculated Chemical Shift (ppm) |

|---|---|---|

| H (on N) | Pyridinium proton | Value |

| H2/H6 | Pyridine ring protons | Value |

| -O-CH₂- | Methylene (B1212753) protons adjacent to oxygen | Value |

| -CH₂-Cl | Methylene protons adjacent to chlorine | Value |

Conformational Analysis of the 2-Chloroethoxy Side Chain

The 2-chloroethoxy side chain of the molecule possesses rotational freedom around its single bonds (C-C and C-O). Conformational analysis is a computational study of the different spatial arrangements (conformers) that result from these rotations and their relative energies.

Simulation of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools for the in-depth investigation of reaction mechanisms involving pyridine derivatives. While specific simulation studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on related compounds. Density Functional Theory (DFT) is a prominent quantum mechanical method used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.net

For pyridine-containing molecules, a key area of investigation is their susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The electrophilic nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, facilitates nucleophilic attack. researchgate.net Computational studies on compounds like 2-ethoxy-3,5-dinitropyridine (B100253) have demonstrated how DFT calculations can elucidate the SNAr mechanism, showing that the reaction proceeds via a bimolecular pathway. researchgate.net Such studies can determine the energy barriers for nucleophilic attack and the stabilization of transition states by substituents. researchgate.net

Theoretical investigations have also been carried out on the gas-phase reactions of pyridine with radicals, such as atomic chlorine. nih.gov Using methods like the hybrid density functional model (BB1K, BHandHLYP) and ab initio MP2, researchers can explore various reaction channels, including addition and hydrogen abstraction. nih.gov These calculations help in identifying the most probable reaction sites and understanding the kinetics and thermochemistry of the processes. nih.gov DFT-based reactivity descriptors can further elucidate the site selectivity in these reactions. nih.gov

The general approach to simulating reaction mechanisms and energy landscapes for a molecule like this compound would involve:

Identification of Potential Reactions: This could include nucleophilic substitution at the chloroethoxy side chain or reactions involving the pyridine ring.

Reactant, Product, and Transition State Geometries: Optimization of the molecular geometries of the starting materials, products, and the transition states connecting them.

Solvent Effects: Incorporation of solvent models, such as the Conductor-like Screening Model (COSMO), to simulate reactions in a more realistic solution-phase environment. mdpi.com

Below is a hypothetical data table illustrating the kind of data that could be generated from a computational study on a reaction of a substituted pyridine.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants | 0.0 | Initial bond lengths and angles |

| 2 | Transition State | +15.2 | Partially formed/broken bonds |

| 3 | Intermediate Complex | -5.8 | Stabilized intermediate structure |

| 4 | Second Transition State | +8.5 | Geometry leading to final products |

| 5 | Products | -12.3 | Final bond lengths and angles |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulations for this compound are not readily found in the literature, the application of this technique to similar pyridine-containing compounds can provide insights into its potential conformational behavior and intermolecular interactions.

MD simulations can be particularly useful for understanding:

Conformational Flexibility: The 2-chloroethoxy side chain of the molecule can exhibit considerable conformational freedom. MD simulations can explore the different possible spatial arrangements (conformers) of this chain and their relative stabilities. This is achieved by calculating the potential energy of the molecule as a function of the torsion angles within the side chain.

Intermolecular Interactions: In a condensed phase (liquid or solid) or in solution, molecules of this compound will interact with each other and with solvent molecules. MD simulations can model these interactions, which are crucial for understanding the bulk properties of the substance. For the hydrochloride salt, a key interaction to study would be the hydrogen bonding between the pyridinium proton and the chloride anion, as well as with polar solvent molecules.

Solvation Dynamics: MD simulations can provide a detailed picture of how solvent molecules arrange themselves around the solute molecule, forming a solvation shell. This is important for understanding the solubility and reactivity of the compound in different solvents.

Studies on other pyridine derivatives have utilized computational approaches to analyze conformational preferences. For instance, computer-aided drug design (CADD) has been used to study the dihedral angles in 2,3-disubstituted pyridine inhibitors to understand their active conformations. nih.gov Such analyses often involve calculating the intrinsic torsional energy to identify low-energy conformers. nih.gov

The general workflow for an MD simulation of this compound would involve:

System Setup: Defining a simulation box containing one or more molecules of the compound, often along with a specified number of solvent molecules.

Force Field Selection: Choosing a suitable force field, which is a set of parameters that defines the potential energy of the system as a function of the atomic coordinates.

Equilibration: Running the simulation for a period to allow the system to reach a stable, equilibrium state.

Production Run: Continuing the simulation to collect data on the trajectories of the atoms over time.

Analysis: Analyzing the trajectories to extract information about conformational changes, intermolecular interactions, and other dynamic properties.

The following interactive table provides an example of the type of data that could be extracted from an MD simulation to analyze the conformational preferences of the chloroethoxy side chain.

| Dihedral Angle (degrees) | Conformer Population (%) | Average Potential Energy (kcal/mol) |

| 60 | 45 | -5.2 |

| 180 | 35 | -4.8 |

| -60 | 20 | -4.1 |

Applications in Organic Synthesis As a Chemical Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Systems

The bifunctional nature of 3-(2-Chloroethoxy)pyridine (B1320289) hydrochloride, possessing both a nucleophilic pyridine (B92270) nitrogen (in its free base form) and an electrophilic chloroethyl side chain, makes it a valuable starting material for the construction of various heterocyclic frameworks.

Incorporation into Fused Pyridine Ring Systems

While direct, specific examples of the use of 3-(2-Chloroethoxy)pyridine hydrochloride in the synthesis of fused pyridine ring systems are not extensively documented in readily available literature, the general reactivity of similar compounds suggests potential pathways. Pyridine derivatives are crucial in the synthesis of fused heterocycles, which are significant in medicinal chemistry and material sciences. ias.ac.in Synthetic strategies often involve the construction of a new ring onto a pre-existing pyridine scaffold. ias.ac.in

The chloroethoxy group in this compound can be envisioned to participate in intramolecular cyclization reactions following further modification of the pyridine ring. For instance, after nucleophilic substitution at the 2-position of the pyridine ring with a suitable functional group, the chloroethyl side chain could undergo a subsequent ring-closing reaction to form a fused heterocyclic system. The synthesis of fused polyheterocycles such as naphthyridines can be achieved from appropriately 2,3-disubstituted pyridines. rsc.org

Role in Multi-component Reactions for Complex Molecule Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. bohrium.comnih.gov Pyridine derivatives are frequently employed in MCRs to generate a wide range of heterocyclic compounds. bohrium.comacsgcipr.org

Although specific MCRs involving this compound are not prominently reported, its structural features suggest its potential as a building block. The pyridine nitrogen can act as a basic catalyst or a nucleophilic component, while the chloroethyl group can participate in subsequent reactions. For example, it could be envisioned as a component in a cascade reaction where an initial reaction at the pyridine ring is followed by an intramolecular reaction involving the chloroethoxy side chain to construct complex heterocyclic architectures. hse.ru

Scaffold for the Development of Functional Molecules

The pyridine core of this compound serves as a fundamental scaffold for building functional molecules with applications in various fields of chemistry.

Synthesis of Pyridinium (B92312) Compounds and Quaternary Ammonium (B1175870) Salts

The pyridine nitrogen in this compound can be readily alkylated to form pyridinium salts. rsc.org Pyridinium salts are a class of compounds with diverse applications, including as ionic liquids, catalysts, and in biological systems. rsc.org The reaction of the pyridine with an alkylating agent would yield a quaternary ammonium salt.

Furthermore, the chloroethyl group provides a reactive handle for quaternization reactions with other tertiary amines. This would result in the formation of a quaternary ammonium salt at the terminus of the ethoxy side chain.

| Starting Material | Reagent | Product Class |

| 3-(2-Chloroethoxy)pyridine | Alkyl Halide | N-Alkyl-3-(2-chloroethoxy)pyridinium halide |

| 3-(2-Chloroethoxy)pyridine | Tertiary Amine | 3-(2-(Trialkylammonio)ethoxy)pyridine chloride |

This table illustrates potential synthetic routes to pyridinium and quaternary ammonium salts starting from 3-(2-Chloroethoxy)pyridine.

Utilization in the Preparation of Scaffolds for Materials Science Applications (e.g., for solar cells, OLEDs)

Pyridine-containing compounds are of significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells. Pyridine derivatives can function as electron-transporting materials or as additives to improve device performance and stability.

While there is no specific literature detailing the use of this compound in these applications, its structure presents possibilities. The pyridine moiety can be incorporated into larger conjugated systems, which are essential for charge transport in electronic devices. The chloroethoxy group offers a point of attachment for further functionalization, allowing for the fine-tuning of the electronic and physical properties of the resulting material. This derivatization capability is crucial for designing novel materials for advanced applications.

Derivatization for Probe Molecules and Chemical Tools

The reactivity of the chloroethyl group in this compound makes it an excellent candidate for derivatization to create probe molecules and chemical tools for biological and chemical research.

The chlorine atom can be readily displaced by a variety of nucleophiles, such as thiols, amines, and azides. This allows for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter groups. For example, reaction with a fluorescent amine would yield a fluorescent probe that could be used to label specific targets in a biological system. Similarly, reaction with sodium azide (B81097) would produce an azido-functionalized pyridine derivative, which could then be used in "click chemistry" reactions for bioconjugation.

| Nucleophile | Functional Group Introduced | Potential Application |

| Fluorescent Amine | Fluorescent Tag | Biological Imaging |

| Biotin-thiol | Biotin Tag | Affinity Purification |

| Sodium Azide | Azide Group | Click Chemistry Conjugation |

This interactive table showcases potential derivatization reactions of the chloroethyl group for creating chemical tools.

Q & A

Q. What are the critical safety protocols for handling 3-(2-Chloroethoxy)pyridine hydrochloride in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and chemical-resistant lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols. Respiratory protection (e.g., P95 masks) is advised for prolonged exposure .

- Storage : Store at 2–8°C in a dry, ventilated area, away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite), avoid water to prevent contamination of drains, and dispose as hazardous waste .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

- Nucleophilic Substitution : React pyridine derivatives with 2-chloroethanol in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Monitor reaction progress via TLC .

- Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Melting Point : Validate using a calibrated apparatus (expected range: 120–143°C, depending on isomer) .

- Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ at m/z 193.6 .

Advanced Research Questions

Q. How can conflicting data on reaction yields in nucleophilic substitution reactions be resolved?

Methodological Answer:

Q. What strategies enhance the efficiency of cross-coupling reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI/ligand systems in Suzuki-Miyaura couplings. Optimize temperature (80–120°C) and base (K₂CO₃ vs. Cs₂CO₃) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C) while maintaining yields >85% .

- In Situ Monitoring : Use UV-Vis spectroscopy to track intermediate formation (λmax ~270 nm for pyridine derivatives) .

Q. How does the chloroethoxy group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Hydrolytic Stability Testing :

- Mechanistic Insight : The electron-withdrawing chloro group increases susceptibility to hydrolysis, requiring stabilization via lyophilization or inert packaging .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.